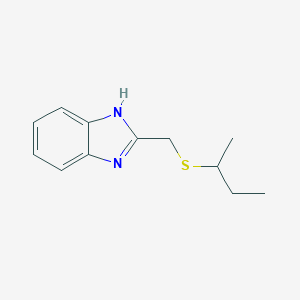

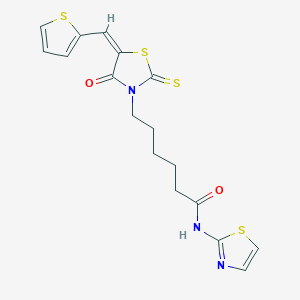

![molecular formula C11H17N5O B362552 3-Amino-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one CAS No. 938517-21-6](/img/structure/B362552.png)

3-Amino-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one, also known as A4PP or pyrimido[4,5-b]pyridazine, is a heterocyclic compound that is used in a variety of scientific research applications. It is an important building block in the synthesis of various compounds and has been used in the development of drugs and other compounds. A4PP is a versatile compound, with a wide range of applications in organic synthesis, drug discovery, and chemical biology.

Scientific Research Applications

1. Role in Diabetes Mellitus Treatment

3-Amino-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one is noted for its significance in the development of dipeptidyl peptidase IV (DPP IV) inhibitors. DPP IV inhibitors are crucial for the treatment of type 2 diabetes mellitus as they modulate the activity of incretin molecules, which are integral to insulin secretion. The compound falls under a category of structures that are rigorously researched due to their potential long-term effects and their ability to inhibit GLP-1 and GIP degradation without affecting the protease's activity on other substrates or interfering with the protein’s communication pathways (Mendieta, Tarragó, & Giralt, 2011).

2. Therapeutic Uses of Piperazine Derivatives

Piperazine derivatives, which include this compound, are of immense therapeutic importance. They are utilized in a wide array of drugs with diverse therapeutic uses, ranging from antipsychotic, antihistamine, antianginal, antidepressant, to anticancer, antiviral, and anti-inflammatory. The versatility of piperazine as a pharmacophore reflects its broad potential in drug discovery. The modification of substituents on the piperazine ring is pivotal in determining the pharmacokinetic and pharmacodynamic properties of the resulting molecules, indicating a promising pathway for drug discovery and development (Rathi, Syed, Shin, & Patel, 2016).

3. Anti-Mycobacterial Activity

The compound's piperazine derivative is a crucial building block for molecules exhibiting anti-mycobacterial properties, especially against Mycobacterium tuberculosis. Numerous molecules containing piperazine have shown potent activity against multidrug-resistant and extremely drug-resistant strains of tuberculosis. This highlights the compound's potential in addressing global health challenges posed by resistant strains of TB and its significance in the design and development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

4. Role in Anti-Inflammatory Agents

Research on the structure-activity relationships of pyrimidines, a core structure in this compound, indicates their potential in developing anti-inflammatory agents. Pyrimidine derivatives exhibit inhibitory responses against key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and several interleukins. This extensive anti-inflammatory action, along with detailed SAR analysis, offers valuable insights for the development of novel pyrimidine analogs with enhanced anti-inflammatory activities and reduced toxicity (Rashid et al., 2021).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the activity oftyrosine kinases , which play a crucial role in the modulation of growth signals in cells.

Mode of Action

Compounds with similar structures, such as imatinib, bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the tyrosine kinases, thereby disrupting the signaling pathways they are involved in .

Biochemical Pathways

The inhibition of tyrosine kinases can affect several downstream pathways, including the phosphatidylinositol-3 kinase (pi3k) signaling pathway . This pathway is involved in cell proliferation and survival .

Result of Action

The inhibition of tyrosine kinases can lead to a disruption in cell proliferation and survival signals , potentially leading to the death of cancer cells .

properties

IUPAC Name |

3-amino-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O/c12-3-2-10(17)15-6-8-16(9-7-15)11-13-4-1-5-14-11/h1,4-5H,2-3,6-9,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSWMRZTOLMWPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

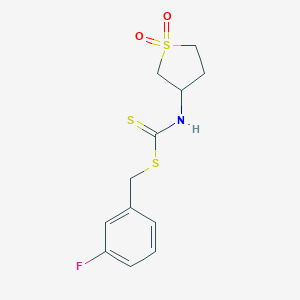

![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B362477.png)

![2-(4-fluorophenoxy)-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B362497.png)

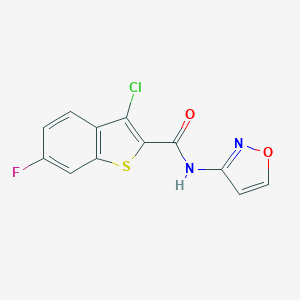

![N-{3-[(4-fluorophenyl)(pyrrolidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B362510.png)

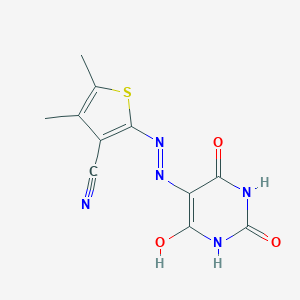

![5-(4-Ethoxy-3-methoxyphenyl)-2-propylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B362513.png)

![3-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylpropanamide](/img/structure/B362515.png)

![8,8-dimethyl-2-propylsulfanyl-5-thiophen-2-yl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B362516.png)

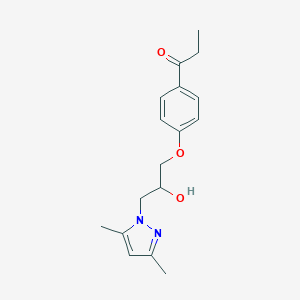

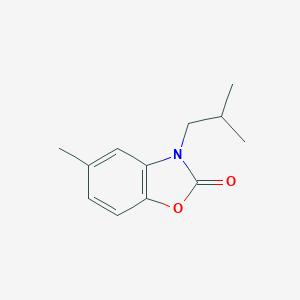

![1-(3-ethoxy-4-propoxyphenyl)-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B362517.png)